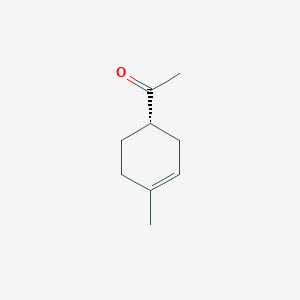
Mdm9ypx7TE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylcyclohex-3-en-1-ol.
Oxidation: The alcohol group in 4-methylcyclohex-3-en-1-ol is oxidized to form the corresponding ketone, 4-methylcyclohex-3-en-1-one. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Asymmetric Reduction: The ketone is then subjected to an asymmetric reduction to introduce the (S)-configuration at the ethanone moiety. This can be accomplished using chiral catalysts or reagents such as (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst).
Industrial Production Methods: In an industrial setting, the production of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the high enantiomeric purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Vergleich Mit ähnlichen Verbindungen
®-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one: The enantiomer of the compound, differing in the configuration at the ethanone moiety.
4-Methylcyclohex-3-en-1-one: Lacks the ethanone moiety, but shares the cyclohexene ring structure.
1-(4-Methylcyclohex-3-en-1-yl)propan-1-one: Similar structure with a propanone moiety instead of ethanone.
Uniqueness: (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one is unique due to its specific (S)-configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness is particularly important in applications requiring high enantiomeric purity, such as drug development.
Eigenschaften
CAS-Nummer |
57072-59-0 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-[(1S)-4-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
HOBBEYSRFFJETF-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC[C@H](CC1)C(=O)C |
Kanonische SMILES |
CC1=CCC(CC1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
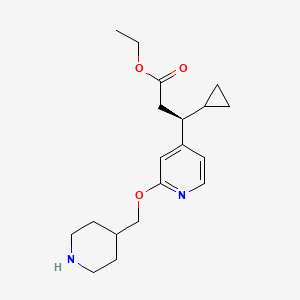
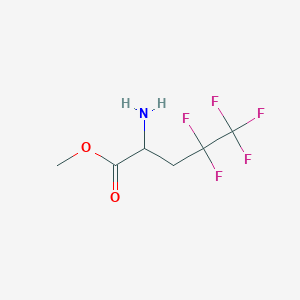
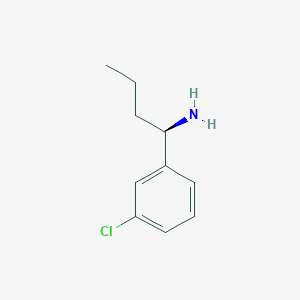
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
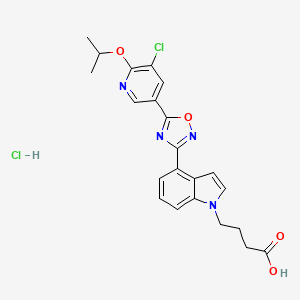

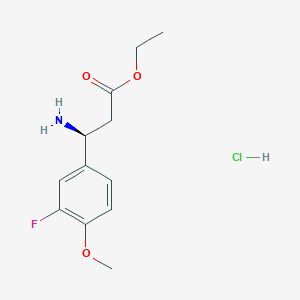
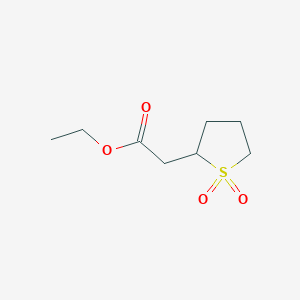
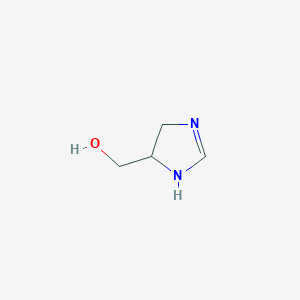
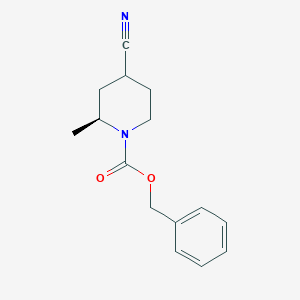
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
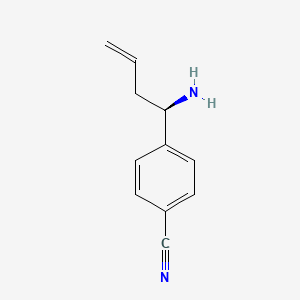
![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
